2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-5-6-10-18(16)24-11-13-25(14-12-24)20(26)15-19-22-23-21(27-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFLOKWZNFIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the piperazine moiety: The oxadiazole intermediate is then reacted with a piperazine derivative, such as 4-(o-tolyl)piperazine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone may exhibit unique properties due to the presence of the o-tolyl group, which can influence its biological activity, solubility, and other physicochemical properties.
Biological Activity
The compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.39 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study involving derivatives of oxadiazole demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperazine group in our compound may enhance its interaction with microbial targets.
Anticancer Properties
The compound has shown promising results in preliminary anticancer assays. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound has been tested for its ability to inhibit these enzymes, with results suggesting moderate inhibitory activity .
Case Studies
- Antimicrobial Efficacy : A study conducted by Mohammed et al. (2023) evaluated various oxadiazole derivatives for their antibacterial activity. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential .
- Anticancer Mechanism : Research published in "Molecules" highlighted the effects of similar oxadiazole derivatives on cancer cell lines. The study reported that treatment with these compounds resulted in a reduction of cell viability by up to 70% in MCF-7 cells after 48 hours .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone?
The synthesis involves multi-step reactions, typically starting with cyclization to form the oxadiazole ring (using hydrazides and carboxylic acids) followed by coupling with the piperazine moiety. Key steps include:
- Cyclization : Use of phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole core .
- Coupling reactions : Nucleophilic substitution or condensation under reflux in solvents like dimethylformamide (DMF) or acetonitrile, with bases (e.g., K₂CO₃) as catalysts .
- Purification : Recrystallization (ethanol/methanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios of precursors.
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine/oxadiazole connectivity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or piperazine groups) influence biological activity?
- Oxadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. For example, trifluoromethyl substitution increases affinity for CNS targets due to lipophilicity .
- Piperazine substitutions : Ortho-tolyl groups (as in the o-tolylpiperazine moiety) improve receptor binding selectivity (e.g., serotonin/dopamine receptors) compared to para-substituted analogs .
- SAR studies : Computational docking (AutoDock, Schrödinger) paired with in vitro assays (e.g., enzyme inhibition) can map critical interactions. For example, steric bulk at the piperazine N-position may block off-target binding .
Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native proteins) .
- Solubility limitations : Use of DMSO >1% can artifactually inhibit/activate pathways. Pre-formulation studies (e.g., PEG-based solubilization) are critical .
- Metabolic interference : Species-specific cytochrome P450 metabolism (e.g., murine vs. human liver microsomes) alters efficacy . Resolution : Standardize assay protocols and validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies address the compound’s pharmacokinetic challenges, such as poor oral bioavailability?
- Prodrug design : Esterification of the ketone group to enhance intestinal absorption .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life .
- CYP inhibition : Co-administration with CYP3A4 inhibitors (e.g., ritonavir) to reduce first-pass metabolism .
- LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to balance lipophilicity (target LogP 2–4) .
Q. What experimental designs mitigate regioselectivity issues during heterocyclic ring formation?
- Directed cyclization : Use of protecting groups (e.g., Boc on piperazine) to control reaction sites .
- Microwave-assisted synthesis : Enhances regioselectivity in oxadiazole formation by reducing side reactions .
- Catalyst screening : Pd/C or CuI for Suzuki coupling to ensure aryl group orientation .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in .
- Analytical Workflows : Detailed in .
- SAR Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) .
- PK/PD Modeling : GastroPlus or PK-Sim for bioavailability prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
